4-(1H-1,2,3-triazol-1-yl)aniline
Overview
Description
4-(1H-1,2,3-triazol-1-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)aniline is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevents the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
This compound interacts with HSP90 by binding to its active site . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 can disrupt these pathways and lead to the suppression of tumor growth .
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins and the suppression of tumor growth . In particular, one of the compounds exhibited potent anti-proliferative activities in the Capan-1 cell line .
Biochemical Analysis
Biochemical Properties
The 1-(4-AMINO-PHENYL)-1,2,3-TRIAZOLE compound has been found to interact with Heat shock protein 90 (HSP90), a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains . This interaction is significant as HSP90 is a promising anticancer drug target . The compound exhibits significant HSP90α binding affinity .
Cellular Effects
In terms of cellular effects, 1-(4-AMINO-PHENYL)-1,2,3-TRIAZOLE has been shown to exhibit potent anti-proliferative activities, particularly in the Capan-1 cell line . This suggests that the compound may influence cell function by inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of 1-(4-AMINO-PHENYL)-1,2,3-TRIAZOLE involves its interaction with the binding sites of HSP90. This interaction is facilitated by hydrogen bond and hydrophobic interactions . The compound’s ability to bind to HSP90α suggests that it may exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline typically involves the reaction of aniline derivatives with azides through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity .
Starting Materials: Aniline derivatives and azides.
Catalyst: Copper(I) iodide or copper(II) sulfate.
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives .
Scientific Research Applications
4-(1H-1,2,3-triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as an anticancer agent and in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)aniline: Similar structure but different triazole isomer.
4-(1H-1,2,3-Triazol-1-yl)benzamide: Contains a benzamide group instead of an aniline moiety.
1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring
Uniqueness
4-(1H-1,2,3-triazol-1-yl)aniline is unique due to its specific triazole isomer and the presence of an aniline moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
4-(triazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMIWOLUCKNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573530 | |
Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-88-2 | |
Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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